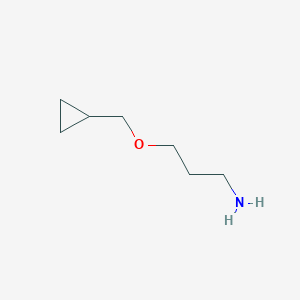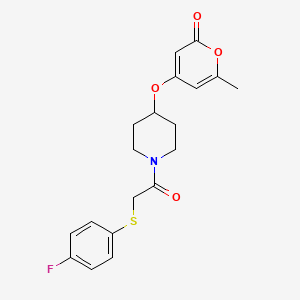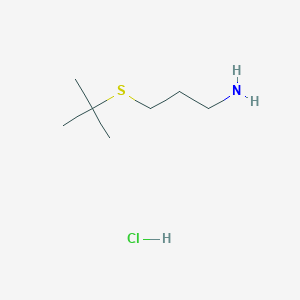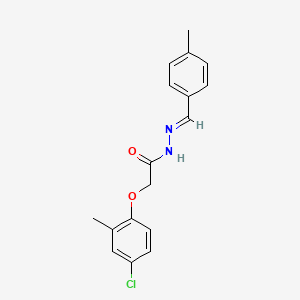![molecular formula C13H12N4O2 B2712771 4-methoxy-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile CAS No. 338411-87-3](/img/structure/B2712771.png)
4-methoxy-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-methoxy-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile” has a CAS Number of 338411-87-3 and a linear formula of C13H12N4O2 . It is a solid substance with a molecular weight of 256.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12N4O2/c1-18-12-5-6-15-13(11(12)8-14)17-7-3-4-10(17)9-16-19-2/h3-7,9H,1-2H3/b16-9+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学的研究の応用
Structural Characterization and Supramolecular Assembly
Nicotinonitrile derivatives have been structurally characterized, revealing diverse molecular conformations and supramolecular assemblies. For instance, studies on specific derivatives demonstrate non-planar molecular structures, with variations in dihedral angles between central pyridine rings and attached phenyl or methoxyphenyl rings. These structural details are crucial for understanding the molecular interactions and crystal packing, which influence the material properties and potential applications in materials science. Weak intramolecular C—H⋯N interactions and intermolecular C—H⋯N, C—H⋯O interactions contribute to the formation of a three-dimensional supramolecular network, indicating potential for designing novel crystalline materials (Chantrapromma et al., 2009).
Synthetic Routes and Chemical Transformations
Research on nicotinonitrile derivatives also sheds light on synthetic methodologies for creating highly functionalized molecules. For example, the domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide have been employed to synthesize highly functionalized isoxazole-annulated heterocycles. These synthetic strategies enable the preparation of complex molecules that can serve as scaffolds for pharmaceuticals, agrochemicals, and materials science applications (Ruano et al., 2005).
Corrosion Inhibition
Nicotinonitrile derivatives exhibit promising applications as corrosion inhibitors for metals. Studies demonstrate that certain pyridine derivatives can significantly inhibit steel corrosion in acidic environments, with inhibition efficiencies reaching up to 90.24%. Such findings are crucial for developing new corrosion inhibitors that can extend the lifespan of metal-based structures and components in industrial applications (Ansari et al., 2015).
Antimicrobial Activity
Additionally, nicotinonitrile derivatives have been explored for their antimicrobial properties. The synthesis and evaluation of certain derivatives reveal their potential as antimicrobial agents against a range of bacteria and fungi. This research area is particularly relevant for the development of new antibiotics and antifungal agents, contributing to the fight against resistant microbial strains (Guna et al., 2015).
Safety and Hazards
特性
IUPAC Name |
4-methoxy-2-[2-[(E)-methoxyiminomethyl]pyrrol-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-18-12-5-6-15-13(11(12)8-14)17-7-3-4-10(17)9-16-19-2/h3-7,9H,1-2H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSYNZUYYBYIJC-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N2C=CC=C2C=NOC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)N2C=CC=C2/C=N/OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2712689.png)

![4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2712691.png)




![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide](/img/structure/B2712699.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(4-methylphenylsulfonamido)benzamide](/img/structure/B2712701.png)

![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate](/img/structure/B2712706.png)
![N-[[4-[4-(Oxan-4-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2712707.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2712708.png)
